molecular formula C12H25ClHgO B14524433 Chloro(2-methoxyundecyl)mercury CAS No. 62594-85-8

Chloro(2-methoxyundecyl)mercury

Cat. No.: B14524433
CAS No.: 62594-85-8
M. Wt: 421.37 g/mol
InChI Key: RKSNNXBHBRSZJY-UHFFFAOYSA-M
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Description

Chloro(2-methoxyundecyl)mercury is an organomercury compound with the molecular formula C12H25ClHgO. This compound is part of a class of chemicals known for their unique properties and applications in various fields, including chemistry, biology, and industry. Organomercury compounds are characterized by the presence of a mercury atom bonded to a carbon atom, and they often exhibit significant biological activity.

Preparation Methods

The synthesis of chloro(2-methoxyundecyl)mercury typically involves the reaction of 2-methoxyundecanol with mercuric chloride. The reaction is carried out in an organic solvent, such as dichloromethane, under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{C12H25OCH3} + \text{HgCl2} \rightarrow \text{C12H25ClHgO} + \text{HCl} ]

Industrial production methods for organomercury compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods require stringent safety measures due to the toxicity of mercury compounds.

Chemical Reactions Analysis

Chloro(2-methoxyundecyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert the mercury center to elemental mercury or other lower oxidation states.

    Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, such as thiols or amines, leading to the formation of new organomercury compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloro(2-methoxyundecyl)mercury has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: The compound is studied for its biological activity, including its potential use as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity poses significant challenges.

    Industry: It is used in the production of other organomercury compounds and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of chloro(2-methoxyundecyl)mercury involves the interaction of the mercury atom with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction with thiol groups is a key pathway through which the compound exerts its biological effects.

Comparison with Similar Compounds

Chloro(2-methoxyundecyl)mercury can be compared to other organomercury compounds, such as methylmercury and ethylmercury. While all these compounds share the presence of a mercury-carbon bond, this compound is unique due to its specific alkyl chain and functional groups, which confer distinct chemical and biological properties.

Similar Compounds

  • Methylmercury (CH3Hg+)
  • Ethylmercury (C2H5Hg+)
  • Phenylmercury (C6H5Hg+)

These compounds differ in their alkyl or aryl groups, leading to variations in their reactivity, toxicity, and applications.

Properties

CAS No.

62594-85-8

Molecular Formula

C12H25ClHgO

Molecular Weight

421.37 g/mol

IUPAC Name

chloro(2-methoxyundecyl)mercury

InChI

InChI=1S/C12H25O.ClH.Hg/c1-4-5-6-7-8-9-10-11-12(2)13-3;;/h12H,2,4-11H2,1,3H3;1H;/q;;+1/p-1

InChI Key

RKSNNXBHBRSZJY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(C[Hg]Cl)OC

Origin of Product

United States

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